molecular formula C10H11N3O2 B12289929 ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B12289929
M. Wt: 205.21 g/mol
InChI Key: QONWLAIFOWJRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the desired pyrrolo[2,3-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3,(H2,11,12)

InChI Key

QONWLAIFOWJRMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)N

Origin of Product

United States

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